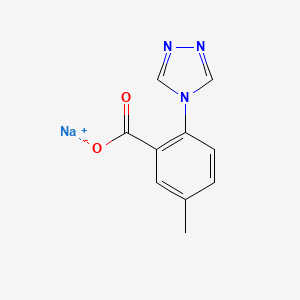

sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Overview

Description

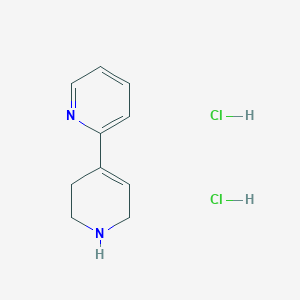

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been a topic of interest in recent years . Various strategies have been developed, including the use of 3-amino-1,2,4-triazole . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate can be analyzed using spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate is a powder at room temperature . Its molecular weight is 225.18 . The compound is amphoteric in nature, forming salts with acids as well as bases .Scientific Research Applications

Anticancer Agent Development

Compounds with the 1,2,4-triazole moiety, such as sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, have been explored for their potential as anticancer agents. The synthesis of novel 1,2,4-triazole derivatives has shown promising cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549 . These compounds are evaluated using assays like the MTT assay to determine their effectiveness in inhibiting cancer cell growth.

Antiviral Drug Synthesis

The 1,2,4-triazole ring is a crucial component in the synthesis of antiviral drugs. For instance, Taribavirin, a clinically used antiviral drug, is a triazole-based compound indicated for severe respiratory syncytial virus (RSV) infection, hepatitis C infection, and other viral infections like West Nile virus and dengue fever . The presence of the triazole ring improves the pharmacokinetics and pharmacological properties of these drugs.

Anti-Infective Applications

Mercapto-substituted 1,2,4-triazoles, which are structurally related to sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, play a significant role in chemopreventive and chemotherapeutic effects on cancer. They have also been identified as potential anti-infective drugs due to their biological activity against a variety of pathogens .

Enzyme Inhibition

The 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to enzyme inhibition. This property is utilized in the design of drugs that target specific enzymes within pathological processes, such as the aromatase enzyme, which is a possible target for anticancer therapy .

Pharmacological Enhancements

The ability of 1,2,4-triazole compounds to form hydrogen bonds can also lead to an improvement in the pharmacological properties of drugs. This includes better selectivity and reduced toxicity, which are critical factors in the development of new medications .

Molecular Docking Studies

Molecular docking studies are conducted to understand the mechanism and binding modes of 1,2,4-triazole derivatives within the binding pocket of target enzymes or receptors. These studies help in predicting the interaction between the drug and its target, which is essential for drug design and development .

Mechanism of Action

Target of Action

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate is a derivative of the 1,2,4-triazole class of compounds . Compounds in this class have been found to interact with various targets, including RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These targets play crucial roles in cellular processes such as cell growth, proliferation, differentiation, and apoptosis .

Mode of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This interaction with its targets can lead to changes in the cellular processes controlled by these targets .

Biochemical Pathways

Given its potential targets, it may influence pathways related to cell growth, proliferation, differentiation, and apoptosis

Pharmacokinetics

It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties .

Result of Action

Given its potential targets, it may influence cellular processes such as cell growth, proliferation, differentiation, and apoptosis .

Action Environment

It is known that the chemical environment can influence the action of 1,2,4-triazole derivatives .

properties

IUPAC Name |

sodium;5-methyl-2-(1,2,4-triazol-4-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.Na/c1-7-2-3-9(8(4-7)10(14)15)13-5-11-12-6-13;/h2-6H,1H3,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMFNJVQNDULTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=NN=C2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate](/img/structure/B1406676.png)

![3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide](/img/structure/B1406679.png)

![1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea](/img/structure/B1406681.png)

![Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406685.png)

![3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406687.png)

![1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B1406690.png)

![C-[5-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-yl]methylammonium trifluorocetate](/img/structure/B1406692.png)

![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1406696.png)

![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406698.png)